An In-depth Technical Guide to the Chemical Properties of 4-Chlorobutan-2-ol
An In-depth Technical Guide to the Chemical Properties of 4-Chlorobutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorobutan-2-ol is a chiral haloalcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a chlorine atom, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties of 4-chlorobutan-2-ol, including its physical characteristics, spectroscopic data, reactivity, and synthetic protocols.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉ClO | [1] |
| Molecular Weight | 108.57 g/mol | [1] |
| IUPAC Name | 4-chlorobutan-2-ol | [1] |
| CAS Number | 2203-34-1 | [1] |
| Canonical SMILES | CC(CCCl)O | [1] |
| InChI | InChI=1S/C4H9ClO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3 | [1] |
| InChIKey | AKMIPCJUTXDZKR-UHFFFAOYSA-N | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 108.0341926 Da | [1] |
| Monoisotopic Mass | 108.0341926 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Density | Not available | [2] |
| Refractive Index | Not available | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-chlorobutan-2-ol. While complete spectral data from a single source is limited, information for its enantiomers and related compounds provides a strong basis for its characterization.
Mass Spectrometry
The mass spectrum of 4-chlorobutan-2-ol is expected to show fragmentation patterns characteristic of secondary alcohols and chlorinated alkanes. Key fragmentation pathways would likely involve the loss of a water molecule (M-18), cleavage alpha to the hydroxyl group, and loss of a chlorine radical or HCl.[3][4] A predicted collision cross section for the protonated molecule [M+H]⁺ is 118.7 Ų.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 4-chlorobutan-2-ol will exhibit characteristic absorption bands for the hydroxyl and C-Cl functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration. The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region. The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ range.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 4-chlorobutan-2-ol is predicted to show distinct signals for the different proton environments. The methyl protons (CH₃) would appear as a doublet, the proton on the carbon bearing the hydroxyl group (CH-OH) as a multiplet, the methylene (B1212753) protons adjacent to the chlorine (CH₂Cl) as a triplet, and the methylene protons adjacent to the chiral center (CH₂) as a multiplet.
¹³C NMR: The carbon NMR spectrum of 4-chlorobutan-2-ol is expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule. The carbon attached to the hydroxyl group would be the most downfield-shifted among the sp³ carbons, typically in the range of 60-70 ppm.[8]
Reactivity and Chemical Transformations
The presence of both a hydroxyl group and a chlorine atom makes 4-chlorobutan-2-ol a versatile synthon for various chemical transformations.
Reaction with Base
The reaction of 4-chlorobutan-2-ol with a base, such as aqueous sodium hydroxide, is dominated by an intramolecular nucleophilic substitution (Sₙi) reaction. This leads to the formation of 2-methyloxetane (B110119) through cyclization. This transformation highlights the utility of 4-chlorobutan-2-ol as a precursor to four-membered heterocyclic compounds.
Caption: Reaction pathway of 4-chlorobutan-2-ol with NaOH.
Synthesis
4-Chlorobutan-2-ol can be synthesized from commercially available starting materials. A common and effective method involves the reduction of 4-chloro-2-butanone (B110788).
Synthesis from 4-Chloro-2-butanone
Experimental Protocol:
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Preparation of 4-Chloro-2-butanone: 4-Chloro-2-butanone can be synthesized from 4-hydroxy-2-butanone (B42824) by reaction with thionyl chloride.[8] In a four-necked flask, a solution of 4-hydroxy-2-butanone is cooled to below 5 °C. Thionyl chloride is then added dropwise. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours, followed by heating to 60 °C for 0.5-1 hour. After cooling, the solution is washed with a 5 wt% sodium bicarbonate solution until the pH reaches 7. The product, 4-chloro-2-butanone, is then obtained by decompression.
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Reduction to 4-Chlorobutan-2-ol: The synthesized 4-chloro-2-butanone is then reduced to 4-chlorobutan-2-ol. A suitable reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol.[9][10][11]
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Dissolve 4-chloro-2-butanone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC or GC).
-
Carefully quench the reaction with a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and the resulting alkoxide.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chlorobutan-2-ol.
-
Purify the product by distillation under reduced pressure.
-
References
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- 3. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. 4-Chloro-1-butanol [webbook.nist.gov]
- 8. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]
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